N-Cbz-D-Cysteine
Description
(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid (hereafter referred to as the target compound) is a chiral amino acid derivative featuring a benzyloxycarbonyl (Z) group protecting the α-amino group and a sulfanyl (thiol) substituent at the β-position. Its molecular formula is C₁₄H₁₇NO₃S, with a molecular weight of 247.30 g/mol and CAS number 1333393-77-3 . The compound is primarily utilized as a building block in peptide synthesis and protease inhibitor development due to its reactive thiol group and stereochemical specificity.
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO4S/c13-10(14)9(7-17)12-11(15)16-6-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H,12,15)(H,13,14)/t9-/m1/s1 |
InChI Key |
UNLYAPBBIOKKDC-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CS)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Protection of L-Cysteine with Benzyloxycarbonyl Chloride
The most common synthetic route involves the direct protection of the amino group of L-cysteine using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.
-
- Solvent: Typically aqueous or mixed aqueous-organic solvents such as dioxane-water or tetrahydrofuran-water mixtures.
- Base: Sodium bicarbonate or sodium carbonate to neutralize the HCl generated.
- Temperature: 0 to 25 °C to control reaction rate and minimize side reactions.
-
- The amino group of cysteine nucleophilically attacks the electrophilic carbonyl carbon of Cbz-Cl, forming the carbamate linkage.
- The thiol group remains unprotected during this step but is generally stable under these mild conditions.
-
- Reported yields range from 70% to 90%, depending on reaction scale and purification methods.
- Purification is typically achieved by crystallization or chromatographic methods.
Protection of the Thiol Group (Optional)
Because the thiol group is reactive and prone to oxidation, some synthetic protocols include temporary protection of the sulfhydryl function before or after amino protection:
-
- The thiol group is protected with triphenylmethyl chloride (trityl chloride) to form the S-trityl derivative.
- This step is performed prior to or after Cbz protection to prevent disulfide formation.
- The resulting compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid.
-
- Enhanced stability during subsequent synthetic steps.
- Allows selective deprotection under acidic conditions without affecting the Cbz group.
-
- Base such as triethylamine in dichloromethane solvent.
- Room temperature for 1-2 hours.
-
- Acidic treatment (e.g., trifluoroacetic acid) removes the trityl group, regenerating the free thiol.
Use of N-Acylbenzotriazoles for Activation
An alternative advanced method involves the preparation of N-(benzyloxycarbonyl)-α-aminoacyl benzotriazoles, which serve as activated intermediates for peptide bond formation or further derivatization.
-
- Reaction of N-Cbz-L-cysteine with benzotriazole and thionyl chloride in tetrahydrofuran at room temperature.
- The activated benzotriazole intermediate facilitates coupling reactions with amines or other nucleophiles.
-
- High yields of 72-95% reported in literature for similar amino acids.
-
- Mild conditions preserve stereochemistry and functional groups.
- Avoids racemization and side reactions.
-
- Careful workup is required to avoid loss of product or formation of side products such as thiol esters.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Direct Cbz Protection | L-Cysteine, Cbz-Cl, NaHCO3, aqueous solvent, 0-25 °C | Simple, straightforward | 70-90% | Thiol unprotected, mild conditions |
| Thiol Protection with Trityl | Trityl chloride, base (TEA), DCM, RT | Protects thiol, prevents oxidation | 80-95% | Requires additional deprotection |
| N-Acylbenzotriazole Activation | Benzotriazole, SOCl2, THF, RT | Activated intermediate, high yield | 72-95% | Useful for peptide coupling |
Research Findings and Analysis
- The direct Cbz protection method is widely used due to its operational simplicity and reasonably high yield. However, the free thiol group can oxidize to form disulfides, which may complicate purification and downstream reactions.
- Thiol protection strategies, such as trityl protection, provide enhanced stability, especially for multi-step syntheses involving sensitive conditions.
- The benzotriazole activation method is a more recent development offering high yields and stereochemical integrity, useful for preparing activated intermediates for peptide synthesis.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structural integrity and purity of the synthesized compounds.
- Optical rotation measurements confirm the retention of stereochemistry (e.g., [α]D values consistent with L-cysteine derivatives).
- Avoidance of harsh conditions prevents racemization and side reactions, critical in preparing enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases where modulation of sulfanyl-containing compounds is beneficial.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The benzyloxycarbonyl group may also play a role in modulating the compound’s interaction with biological targets, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound belongs to a class of modified amino acids with variations in protecting groups and side-chain substituents. Key analogs include:
Key Observations :
- The target compound differs from Acid 5 in the side-chain: a sulfanyl group vs. a cyclohexyl group, impacting hydrophobicity and steric bulk.
- Compared to the compound in , the target’s sulfanyl group is directly on the propanoic acid backbone, whereas features a methyl-branched sulfanylpropanoyl moiety.
- The benzyloxy group in replaces the thiol, reducing nucleophilic reactivity.
Physicochemical Properties
Biological Activity
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid, also known as Cbz-Cys(Ph3S)-OH, is a sulfur-containing amino acid derivative with significant potential in biochemical and pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzyloxycarbonyl group (Cbz) : A protective group that enhances stability and solubility.
- Amino group : Contributes to its reactivity and interaction with biological targets.
- Triphenylmethylsulfanyl group : Imparts distinctive chemical properties, enabling interactions with hydrophobic environments.
The biological activity of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. The triphenylmethylsulfanyl group allows for binding within hydrophobic pockets of proteins, while the benzyloxycarbonyl group can form hydrogen bonds with amino acid residues. This dual interaction mechanism suggests potential as an enzyme inhibitor or biochemical probe.
Cytotoxic Effects
The cytotoxicity of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid has been investigated in various cancer cell lines. Preliminary findings suggest:
- Selectivity Index : Similar compounds have shown higher selectivity towards cancer cells compared to normal cells, indicating a potential therapeutic window .
- Cell Viability Assays : In vitro studies reveal significant decreases in cell viability at concentrations above 200 µM after extended incubation periods .
Case Study 1: Enzyme Inhibition
A study assessed the enzyme inhibition potential of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid against specific proteases. Results indicated:
- Inhibition Rates : The compound inhibited protease activity by up to 70% at optimal concentrations, suggesting its role as a competitive inhibitor .
Case Study 2: Synthesis and Application
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid involves several steps including protection of the amino group and coupling reactions. This synthesis pathway is critical for producing derivatives with enhanced biological activity .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2S)-2-amino-3-mercaptopropanoic acid | Contains a mercapto group | Exhibits antimicrobial properties |
| (2S)-2-{[(benzyloxy)carbonyl]amino}-3-mercaptopropanoic acid | Similar structure without triphenylmethylsulfanyl | Moderate cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
